Methyl 2,3,6-tri-o-benzoylhexopyranoside
Overview
Description
Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside is a compound commonly used in various scientific fields, including chemistry, biology, and medicine. It is a derivative of mannose, a simple sugar, and is characterized by the presence of three benzoyl groups attached to the mannopyranoside structure. This compound is often utilized in the study of diseases and conditions such as cancer and inflammation due to its ability to target specific pathways or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups in mannose followed by benzoylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Benzoylation: The protected mannose is then treated with benzoyl chloride (BzCl) in the presence of a base such as pyridine to introduce the benzoyl groups.
Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods
Industrial production of Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted mannopyranosides.
Scientific Research Applications
Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects in cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound acts as an active ingredient that targets receptors or enzymes involved in disease pathways. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling to exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-benzoyl-a-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-mannopyranoside
Uniqueness
Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside is unique due to its specific substitution pattern on the mannopyranoside ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it valuable in various research and industrial applications.
Biological Activity
Methyl 2,3,6-tri-O-benzoylhexopyranoside is a glycoside derivative known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of enzymatic inhibition and antitumor activity. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
This compound is synthesized through various methods, including regioselective esterification with N-benzoylimidazole, which allows for the introduction of benzoyl groups at specific hydroxyl positions. This structural modification can significantly influence its biological properties .
1. Enzyme Inhibition
One of the key areas of research on this compound involves its role as an enzyme inhibitor. Studies have shown that derivatives of this compound can inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. For instance, certain analogs have demonstrated inhibitory effects significantly stronger than traditional inhibitors like kojic acid .
Table 1: Inhibitory Effects on Tyrosinase
Compound | IC50 (µM) | Comparison to Kojic Acid |
---|---|---|
This compound | 0.08 | 220 times stronger |
Kojic Acid | 17.68 | Baseline |
This strong inhibitory effect suggests potential applications in treating hyperpigmentation disorders .
2. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit selective toxicity towards tumor cells under hypoxic conditions. The presence of sulfur in some derivatives has been linked to enhanced antitumor properties due to their ability to disrupt metabolic pathways essential for tumor growth .
Case Study: Antitumor Efficacy
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Method : Treatment with different concentrations of this compound.
- Results : Significant reduction in cell viability was observed in treated groups compared to controls.
3. Antioxidant Properties
Another significant biological activity attributed to this compound is its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that facilitate interactions with target enzymes and cellular components. The presence of multiple benzoyl groups enhances lipophilicity and may improve membrane permeability, allowing for better interaction with intracellular targets.
Properties
IUPAC Name |
(4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl)methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFFEILSURAFKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979632 | |
Record name | Methyl 2,3,6-tri-O-benzoylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-46-3 | |
Record name | NSC50742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,6-tri-O-benzoylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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